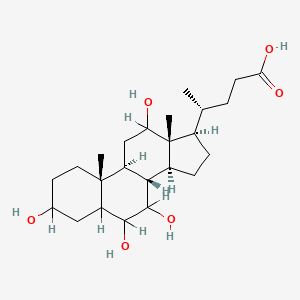![molecular formula C24H20N2O2 B1222329 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide and its derivatives have been studied for their potential as anti-inflammatory agents. One study explored the synthesis and biological evaluation of various derivatives, including this compound, for their analgesic and anti-inflammatory effects (Thabet et al., 2011).
Applications in Molecular Recognition and Sensor Design
The compound has applications in molecular recognition, particularly in the design of chemosensors for transition metal ions. For instance, research has been conducted on derivatives of 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide for their ability to selectively recognize and bind to specific metal ions, which is crucial in the development of chemical sensors (Gosavi-Mirkute et al., 2017).
Anticancer Research
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have been conducted to assess the effectiveness of these derivatives against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies (Salahuddin et al., 2014).
Development of Novel Polymeric Materials
This compound also plays a role in the synthesis of novel polymeric materials. Research has been conducted on the synthesis of new copolymers containing pyridylazo-2-naphthoxyl groups, which are derived from compounds like 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide. These materials have potential applications in metal ion detection and analysis (Zhou et al., 2008).
Luminescent Properties and Electroluminescent Devices
The compound and its derivatives have been explored for their luminescent properties. Research in this area focuses on the synthesis and characterization of derivatives with potential applications in the development of electroluminescent devices (Zhang et al., 2006).
Anti-inflammatory and Analgesic Agents
Studies have also been conducted on derivatives of 1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. This research is significant in the development of safer and more effective pain management drugs (Berk et al., 2009).
Eigenschaften
Produktname |
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-23-21-5-3-2-4-19(21)8-11-22(23)24(27)26-20-9-6-17(7-10-20)16-18-12-14-25-15-13-18/h2-15H,16H2,1H3,(H,26,27) |
InChI-Schlüssel |
UEYVGLOXNLBJLK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Kanonische SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![20-[(3-Carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid](/img/structure/B1222264.png)
![2-(diethylamino)-1-[7-[2-(diethylamino)acetyl]-9H-fluoren-2-yl]ethanone](/img/structure/B1222265.png)

![4-[3-[2-(Dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B1222268.png)
